Perfluorodecane

Catalog No.
S3718577
CAS No.
86508-42-1
M.F
C10F22
M. Wt
538.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorodecane

CAS Number

86508-42-1

Product Name

Perfluorodecane

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-docosafluorodecane

Molecular Formula

C10F22

Molecular Weight

538.07 g/mol

InChI

InChI=1S/C10F22/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32

InChI Key

BPHQIXJDBIHMLT-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Solubility

Poor solvents for all materials except for those with low cohesive energies, such as gases and other PFCs. ... practically insoluble in water and only slightly soluble in hydrocarbons. /Fluorine compounds, organic (aliphatic)/

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Perfluorodecane is a synthetic fluorocarbon compound with the chemical formula C10F22C_{10}F_{22} and a molecular weight of approximately 538.07 g/mol. It is characterized by the complete substitution of hydrogen atoms in decane with fluorine atoms, resulting in a stable and non-flammable liquid at room temperature. Perfluorodecane is colorless, odorless, and exhibits high thermal stability, making it suitable for various industrial applications. Its unique properties stem from the strong carbon-fluorine bonds, which confer high resistance to

Perfluorodecane is considered biologically inert due to its stability and resistance to metabolic degradation. It does not readily interact with biological systems, which limits its toxicity but raises concerns regarding its environmental persistence and potential bioaccumulation. Studies indicate that while perfluorodecane does not exhibit significant acute toxicity, it may cause irritation upon contact with skin or eyes . Its safety profile necessitates careful handling in industrial applications.

Perfluorodecane can be synthesized through several methods:

  • Electrochemical Fluorination: Decane is subjected to electrochemical fluorination in anhydrous hydrogen fluoride, leading to the substitution of hydrogen atoms with fluorine.
  • Fluorination of Decane: Direct fluorination of decane using elemental fluorine under controlled conditions can yield perfluorodecane.
  • Perfluoroalkylation Reactions: Utilizing perfluoroalkyl iodides or sulfonates in nucleophilic substitution reactions can also produce perfluorodecane .

PerfluorohexaneC6F14C_6F_{14}Used in electronic cooling; lower boiling point than perfluorodecanePerfluoroctaneC8F18C_8F_{18}Similar applications; higher molecular weight than perfluorodecanePerfluorodecanoic acidC9F19COOHC_9F_{19}COOHEnvironmental contaminant; different functional groupPerfluoropentaneC5F12C_5F_{12}Lower boiling point; used for similar applications

Uniqueness of Perfluorodecane:

  • Molecular Weight: Heavier than many similar compounds, contributing to its distinct physical properties.
  • Thermal Stability: Exhibits greater thermal stability compared to lower-chain perfluoroalkanes, making it more suitable for high-temperature applications.
  • Gas Solubility: Higher capacity for gas solubility compared to shorter-chain analogs, enhancing its utility in medical applications such as oxygen transport .

Research on the interactions of perfluorodecane primarily focuses on its behavior in biological systems and environmental contexts. Studies have shown that while it does not significantly interact with biological macromolecules, its persistence raises concerns about long-term ecological effects. Additionally, interaction studies involving perfluorodecane in mixtures with other solvents have been conducted to assess solubility and gas-dissolving capabilities, particularly in medical applications .

Physical Description

Liquid

XLogP3

7.8

Hydrogen Bond Acceptor Count

22

Exact Mass

537.9648696 g/mol

Monoisotopic Mass

537.9648696 g/mol

Boiling Point

Boil only slightly higher than noble gases of similar molecular weight. /Fluorine compounds, organic (aliphatic)/

Heavy Atom Count

32

Decomposition

When heated to decomposition it emits toxic vapors of /hydrogen fluoride/. /Octadecafluorooctane/

UNII

5JRN70Y38I

Therapeutic Uses

Retained Perfluoron was noted less frequently (P < 0.03) than retained Vitreon at each postoperative visit assessed. At 6 months postoperatively, the cumulative rate of retained PFCL (noted at any of the study postoperative visits) was 7.8% of patients in the Perfluoron group and 38.3% in the Vitreon group (P < 0.001). No significant difference was found between the groups in retinal reattachment rates; at 6 months postoperatively, the retina was attached in 45 of 61 (74%) patients in the Perfluoron group and 36 of 57 (63%) patients in the Vitreon group (P = 0.2). There was a trend (P = 0.055) toward better 6-month visual acuity in the Perfluoron group compared with the Vitreon group. The incidence of corneal abnormality at any study visit was 46.7% in the Perfluoron group and 77.4% in the Vitreon group (P < 0.001). At 6 months postoperatively, the cumulative rate of elevated intraocular pressure (>25 mmHg) was 13 +/- 4% and 37 +/- 5%, respectively (P = 0.004). No significant difference was found between the groups in rates of postoperative hypotony.

Mechanism of Action

Perfluorooctanoic acid (PFOA), induces apoptosis in human HepG2 cells in a dose- and time-dependent manner. In this study the involvement of reactive oxygen species (ROS), mitochondria, and caspase-9 in PFOA-induced apoptosis was studied. Treatment with 200 and 400 M PFOA caused a dramatic increase in the cellular content of superoxide anions and hydrogen peroxide after 3 h. Measurement of the mitochondrial transmembrane potential after PFOA treatment showed a dissipation of mitochondrial transmembrane potential at 3 hr. Caspase-9 activation was seen at 5 h after treatment with 200 M PFOA. In order to evaluate the importance of these events in PFOA-induced apoptosis, cells were cotreated with PFOA and N-acetylcysteine (NAC), a precursor of glutathione, or Cyclosporin A (CsA), an inhibitor of mitochondrial permeability transition pore (MPT pore). NAC reduced mitochondrial transmembrane potential dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced ROS. In addition, CsA also reduced mitochondrial transmembrane potential dissipation, caspase 9 activation, and apoptosis, indicating a role for PFOA-induced opening of the MPT pore.

Absorption Distribution and Excretion

Fluorine-19 NMR spectra of various bodily fluids and liver in vivo display resonances of the parent PFOA or PFDA compounds and do not reveal any evidence of metabolism. Inorganic fluoride from dietary sources is detected in urine from both exposed and control rats. Differences in the route of excretion of PFOA vs PFDA are apparent. The data suggest that PFOA is more readily excreted in the urine while PFDA is preferentially carried in bile. These apparent differences in elimination may account for their observed differences in effective toxicity. The acute transient toxicity and higher LD50 associated with PFOA may result from its rapid renal clearance.

Metabolism Metabolites

Metabolism studies were conducted using Fischer 344 and Sprague-Dawley rats following inhalation exposure to 1.0% (v/v) air atmospheres of /halon replacement candidates including/ perfluorohexane (PFH) for 2 h. There were no remarkable differences in results between the two strains of rats. For PFH studies, no metabolites were detected in the urine or tissues of exposed animals.

Associated Chemicals

Perfluorooctane;307-34-6
Perfluoroheptane;335-57-9
Perfluorohexane;355-42-0
Perfluoropentane;678-26-2
For more Associated Chemicals (Complete) data for PERFLUORO COMPOUNDS, C5-18 (8 total), please visit the HSDB record page.

Wikipedia

Perfluorodecane

Drug Warnings

Perflubron is safe for intraoperative and for long-term use intravitreally. However, emulsification and the breakdown into small bubbles limits the view of the retina when perflubron is used as a long-term tamponade. /perfluorooctylbromide/
Perfluorocarbon liquids are being increasingly used as an intraoperative tool for repair of complicated retinal detachments. A potential complication of their use, however, is liquid entering the anterior chamber in aphakic patients. The corneal toxicity of these two perfluorocarbon liquids /perfluoropolyether and perfluoroctane/ is such that their use as vitreous substitutes should be limited to short-term replacement.

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Computer and electronic product manufacturing
Perfluoro compounds, C5-18: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-20-2023

Explore Compound Types